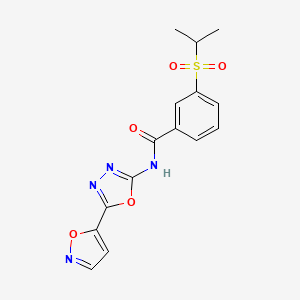

(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

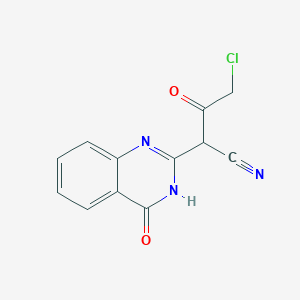

The molecular structure of “(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride” contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 nitro .Physical And Chemical Properties Analysis

“(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride” has a molecular weight of 220.63 . It is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride has been utilized in the synthesis of various compounds with potential medicinal applications. In a study by Kadrić et al. (2014), a series of novel 3-hydroxyquinolin-4(1H)-one derivatives were synthesized using similar compounds. These compounds displayed significant cytotoxic activity against cancer cell lines, highlighting their potential in cancer treatment research (Kadrić et al., 2014).

Nucleophilic Attack Studies

Another research application is in the study of nucleophilic attacks on carbon-carbon double bonds. Leffek and Maciejewska (1986) investigated the reactions of primary and secondary amines with nitrophenyl compounds. This study provides insights into the reaction mechanisms and kinetics of such compounds, which are crucial in the design of new chemical reactions and pharmaceuticals (Leffek & Maciejewska, 1986).

Preparation of Enriched Ethanamine Derivatives

The preparation of isotopically enriched N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides and related compounds has been explored by Yilmaz and Shine (1988). These enriched compounds are vital in various fields, including chemical tracing and medical imaging (Yilmaz & Shine, 1988).

Antiarrhythmic Drug Development

In the field of pharmacology, Glushkov et al. (2011) synthesized and studied a series of new piperidyl-4-ethane derivatives, including a compound similar to (S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride. These compounds showed promising antiarrhythmic activity, leading to the selection of one compound for clinical trials as a potential class III antiarrhythmic drug (Glushkov et al., 2011).

Aminobenzo[b]thiophene Synthesis

Androsov et al. (2010) described a method to synthesize 2- and 3-aminobenzo[b]thiophenes, starting with compounds similar to (S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride. This research contributes to the synthesis of complex organic molecules, which are important in the development of new pharmaceuticals and materials (Androsov et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

(1S)-1-(4-fluoro-3-nitrophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2.ClH/c1-5(10)6-2-3-7(9)8(4-6)11(12)13;/h2-5H,10H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCPKYLJJJWOSJ-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)

![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)

![1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2546025.png)

![N-Propan-2-yl-N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2546031.png)

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2546035.png)

![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2546036.png)